molecular formula C15H12BrClN2O3 B5977322 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide CAS No. 5798-03-8

2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide

Cat. No.: B5977322
CAS No.: 5798-03-8
M. Wt: 383.62 g/mol
InChI Key: UHHFFUTUSUGWGC-UHFFFAOYSA-N
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Description

2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide is an organic compound with the molecular formula C15H12BrClN2O3. It is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide typically involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-bromo-4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzamide to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Chemical Reactions Analysis

2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3/c16-11-7-9(17)5-6-13(11)22-8-14(20)19-12-4-2-1-3-10(12)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHFFUTUSUGWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362251
Record name STK124742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5798-03-8
Record name STK124742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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